Product packaging for 3-Acetyl-5-ethyl-2,6-dihydroxybenzaldehyde(Cat. No.:CAS No. 412338-84-2)

3-Acetyl-5-ethyl-2,6-dihydroxybenzaldehyde

Cat. No.: B13953061
CAS No.: 412338-84-2
M. Wt: 208.21 g/mol
InChI Key: FZQLTHZIWRBZPL-UHFFFAOYSA-N
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Description

Contextualization within Phenolic Compounds and Acetylated Benzaldehydes

3-Acetyl-5-ethyl-2,6-dihydroxybenzaldehyde is classified as a phenolic compound due to the presence of two hydroxyl (-OH) groups attached directly to the aromatic benzene (B151609) ring. Phenolic compounds are a major class of secondary metabolites found throughout the plant kingdom and are known for a wide range of biological activities, including antioxidant and antimicrobial properties. taylorandfrancis.com The aldehyde group (-CHO) further categorizes it as a phenolic aldehyde.

The molecule also features an acetyl group (-COCH₃), making it an acetylated benzaldehyde (B42025). The process of acetylation is a significant synthetic transformation that can alter the chemical and biological properties of phenolic compounds. nih.gov Studies on other phenolics, such as resveratrol (B1683913) and tyrosol, have shown that acetylation can influence their biological activity, in some cases leading to equivalent or even enhanced antithrombotic effects compared to the parent compound. nih.govresearchgate.netacs.org Acetylation can also increase the hydrophobicity of a molecule, potentially improving its cellular uptake and bioavailability. researchgate.net From a synthetic perspective, the acetyl group can serve as a versatile chemical handle, providing a reactive site for further molecular modifications and the construction of more complex structures. rsc.org

Significance of Dihydroxybenzaldehyde Scaffolds in Organic Chemistry

The foundational structure of the target molecule is a dihydroxybenzaldehyde scaffold. Various isomers of dihydroxybenzaldehyde are well-established as critical intermediates in organic synthesis due to their versatile reactivity conferred by the hydroxyl and aldehyde functional groups. nbinno.com They serve as fundamental building blocks for a diverse array of products spanning multiple industries.

For instance, 2,4-dihydroxybenzaldehyde (B120756) is a key intermediate in the manufacturing of dyestuffs, agrochemicals, and pharmaceuticals. nbinno.com Similarly, 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde) is used as a precursor in the synthesis of vanillin (B372448) and certain anti-cancer agents and antimicrobials. sigmaaldrich.comwikipedia.org It is also a key starting material for the biosynthesis of Amaryllidaceae alkaloids, a class of compounds with significant pharmacological properties. wikipedia.org The 2,5-dihydroxybenzaldehyde (B135720) isomer has demonstrated antimicrobial activity and is used in the synthesis of spirochromenes and other natural products. chemicalbook.com

While less common, the 2,6-dihydroxybenzaldehyde (B146741) core of the target molecule is also synthetically accessible, typically through multi-step processes involving the protection of hydroxyl groups, directed ortho-lithiation, and subsequent formylation of resorcinol (B1680541) derivatives. semanticscholar.orggoogle.com The strategic placement of multiple functional groups makes these dihydroxybenzaldehyde scaffolds highly valuable in constructing complex molecular architectures for medicinal chemistry and materials science.

Below is a comparative table of common dihydroxybenzaldehyde isomers.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2,4-Dihydroxybenzaldehyde95-01-2C₇H₆O₃138.12135-139
2,5-Dihydroxybenzaldehyde1194-98-5C₇H₆O₃138.1297-99
2,6-Dihydroxybenzaldehyde387-46-2C₇H₆O₃138.12155-158
3,4-Dihydroxybenzaldehyde139-85-5C₇H₆O₃138.12153-154

Note: Data sourced from publicly available chemical databases.

Overview of Current Research Landscape Pertaining to this compound

A thorough review of current scientific literature indicates a lack of specific research focused on this compound. The compound does not appear to be a commercially available reagent, nor is it prominently featured in major chemical databases as a subject of extensive study. However, based on the well-documented chemistry of its constituent parts, a hypothetical research landscape can be projected.

Potential Synthesis Strategies: The synthesis of this polysubstituted benzaldehyde would likely require a multi-step approach. A plausible synthetic route could begin with a commercially available substituted phenol (B47542), such as 4-ethylresorcinol (B1360110). This precursor could then undergo regioselective formylation and acylation reactions to introduce the aldehyde and acetyl groups at the desired ortho positions. Methods like the Duff reaction or Gattermann-Koch reaction for formylation, and the Friedel-Crafts acylation or a Fries rearrangement for introducing the acetyl group, would be relevant synthetic considerations.

A hypothetical outline for its synthesis is presented below.

StepReactionReagents/ConditionsIntermediate/Product
1Synthesis of Starting Material(Not detailed)4-Ethylresorcinol
2Ortho-Formylatione.g., Hexamethylenetetramine, acid (Duff reaction)5-Ethyl-2,6-dihydroxybenzaldehyde
3Ortho-Acylatione.g., Acetic anhydride (B1165640), Lewis acid (Friedel-Crafts)This compound

Potential Research Applications: Given the known biological activities of related phenolic structures, research into this compound could be directed toward exploring its pharmacological potential. The combination of hydroxyl, acetyl, and aldehyde moieties on a single scaffold is common in compounds with interesting biological profiles.

Structural MotifAssociated Biological Activities in Related Compounds
DihydroxybenzaldehydeAntimicrobial, Anti-inflammatory, Antioxidant, Anti-cancer. sigmaaldrich.comchemicalbook.combiomolther.org
Acetylated PhenolsAntithrombotic, Modified bioavailability, Anti-inflammatory. nih.govresearchgate.net
Polysubstituted BenzaldehydesPrecursors for a wide range of pharmaceuticals and bioactive molecules. acs.org

Future investigations could focus on synthesizing this compound and screening it for activities such as:

Antioxidant capacity: The dihydroxy-substituted aromatic ring is a classic feature of potent antioxidants.

Antimicrobial effects: Phenolic aldehydes are known to inhibit the growth of various bacteria and fungi. chemicalbook.combiomolther.org

Enzyme inhibition: The specific arrangement of functional groups might allow it to act as an inhibitor for enzymes relevant to various diseases.

Synthetic building block: Its utility as a complex intermediate for the synthesis of novel heterocyclic compounds or drug candidates in medicinal chemistry is a significant area for potential exploration.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O4 B13953061 3-Acetyl-5-ethyl-2,6-dihydroxybenzaldehyde CAS No. 412338-84-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

412338-84-2

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

3-acetyl-5-ethyl-2,6-dihydroxybenzaldehyde

InChI

InChI=1S/C11H12O4/c1-3-7-4-8(6(2)13)11(15)9(5-12)10(7)14/h4-5,14-15H,3H2,1-2H3

InChI Key

FZQLTHZIWRBZPL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1O)C=O)O)C(=O)C

Origin of Product

United States

Synthetic Methodologies for 3 Acetyl 5 Ethyl 2,6 Dihydroxybenzaldehyde

Historical Approaches to Substituted Benzaldehyde (B42025) Synthesis

The introduction of a formyl group (-CHO) onto an aromatic ring is a fundamental transformation in organic synthesis. Historically, several named reactions have been developed for the synthesis of benzaldehydes, particularly hydroxybenzaldehydes, from activated aromatic precursors like phenols. These methods, while foundational, often face challenges in terms of yield, regioselectivity, and harsh reaction conditions.

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols. rsc.orgacs.orgcambridge.org It typically involves the reaction of a phenol (B47542) with chloroform (B151607) in the presence of a strong base. rsc.orgacs.org The reactive species is dichlorocarbene, which preferentially attacks the phenoxide ring at the ortho position due to the directing effect of the hydroxyl group. cambridge.org

Another significant historical method is the Gattermann reaction , which introduces a formyl group using a mixture of hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst. researchgate.netnih.gov A variation, the Gattermann-Koch reaction , utilizes carbon monoxide and hydrochloric acid with a copper(I) chloride co-catalyst, although it is generally not applicable to phenols. rsc.orgchemistrysteps.com

The Vilsmeier-Haack reaction provides a milder alternative for the formylation of electron-rich aromatic compounds. sciforum.netnrochemistry.com This reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the formylating agent. nrochemistry.com It is widely used for the formylation of phenols and their derivatives. rsc.org

The Duff reaction is another method for the formylation of phenols, utilizing hexamine as the formyl source in the presence of an acid, such as boric or sulfuric acid. rsc.orgacs.orgresearchgate.net This reaction generally favors ortho-formylation. acs.orgwikipedia.org

These historical methods are summarized in the table below:

Reaction NameReagentsTypical SubstratesPosition of Formylation
Reimer-TiemannChloroform, strong basePhenolsPrimarily ortho
GattermannHCN, HCl, Lewis acidAromatic compounds
Vilsmeier-HaackDMF, POCl₃Electron-rich aromatics
DuffHexamine, acidPhenolsPrimarily ortho

De Novo Synthesis Routes for 3-Acetyl-5-ethyl-2,6-dihydroxybenzaldehyde

A plausible de novo synthesis of this compound would likely commence with a readily available substituted phenol and proceed through sequential functionalization steps. A key challenge in this synthesis is controlling the regioselectivity of the electrophilic substitution reactions on the highly activated dihydroxybenzene ring.

Regioselective Functionalization Strategies

The directing effects of the substituents on the aromatic ring are paramount in determining the outcome of the synthesis. In the proposed precursor, 4-ethylresorcinol (B1360110), there are two hydroxyl groups and one ethyl group. The hydroxyl groups are strongly activating and ortho-, para-directing, while the ethyl group is a weakly activating ortho-, para-director. organicchemistrytutor.comwikipedia.orgpressbooks.pubyoutube.comlibretexts.org

The synthesis would likely involve two key electrophilic aromatic substitution reactions: a Friedel-Crafts acylation to introduce the acetyl group and a formylation reaction to introduce the benzaldehyde functionality. The order of these steps and the reaction conditions would be critical for achieving the desired substitution pattern.

Starting with 4-ethylresorcinol, the two hydroxyl groups at positions 1 and 3, and the ethyl group at position 4, will direct incoming electrophiles. The positions ortho and para to these groups are 2, 5, and 6. The hydroxyl groups strongly activate the 2, 4, and 6 positions. The ethyl group at position 4 further activates the 3 and 5 positions. The combined effect of these groups makes the 2, 5, and 6 positions the most nucleophilic and therefore the most likely sites for electrophilic attack.

To synthesize the target molecule, the acetyl group needs to be introduced at position 3 and the formyl group at position 2 (or 6, which is equivalent). However, direct acylation and formylation of 4-ethylresorcinol would likely lead to a mixture of products due to the strong activating and directing effects of the hydroxyl groups. A more controlled approach would be necessary, possibly involving protecting groups or a specific order of reactions to favor the desired isomer.

Utilization of Precursors and Building Blocks

A logical starting material for the synthesis is 4-ethylresorcinol . This precursor can be synthesized from resorcinol (B1680541) through a Friedel-Crafts acylation with acetyl chloride to form 2,4-dihydroxyacetophenone, followed by a reduction of the ketone, for instance, via a Clemmensen or Wolff-Kishner reduction. organicchemistrytutor.comnih.gov

The proposed synthetic pathway would then involve the sequential introduction of the acetyl and formyl groups onto the 4-ethylresorcinol core.

Proposed Synthetic Route:

Friedel-Crafts Acylation of 4-ethylresorcinol: The first step could be the introduction of the acetyl group. Reacting 4-ethylresorcinol with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) would be a standard approach. stackexchange.com The regioselectivity of this step is crucial. The most activated positions on the 4-ethylresorcinol ring are 2, 5, and 6. It is likely that acylation would occur at one of these positions. To achieve the desired 3-acetyl substitution, a different strategy might be needed, or separation of isomers would be required.

Formylation of the Acetylated Intermediate: Once the acetyl group is in place, the next step would be formylation. Given the presence of multiple activating groups, a mild formylation method like the Vilsmeier-Haack or Duff reaction would be preferable to minimize side reactions. The position of formylation would be directed by the existing hydroxyl, ethyl, and acetyl groups.

Due to the inherent difficulties in controlling regioselectivity in such a highly activated system, an alternative strategy might involve starting with a precursor that already contains some of the desired functionality in the correct positions.

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions for both the acylation and formylation steps would be critical to maximize the yield of the desired product and minimize the formation of isomers and byproducts.

For the Friedel-Crafts acylation , key parameters to optimize include:

Catalyst: The choice and amount of Lewis acid catalyst can influence both the reactivity and regioselectivity.

Solvent: The polarity of the solvent can affect the solubility of the reactants and the stability of the intermediates.

Temperature: Lower temperatures often favor the formation of one isomer over another.

Acylating Agent: The reactivity of the acylating agent (e.g., acetyl chloride vs. acetic anhydride) can be tuned.

For the formylation reaction , optimization would involve:

Choice of Method: Comparing the yields and regioselectivity of the Vilsmeier-Haack, Duff, and other formylation reactions would be necessary.

Stoichiometry of Reagents: The ratio of the formylating agent to the substrate can impact the extent of formylation and the formation of diformylated products.

Reaction Time and Temperature: These parameters need to be carefully controlled to ensure complete reaction without decomposition of the product.

Recent studies have shown that the use of surfactants or carrying out Vilsmeier-Haack reactions in micellar media can significantly accelerate the reaction rate and improve yields. researchgate.netrsc.org

Advanced Synthetic Techniques for Analogues and Derivatives of this compound

Modern synthetic methodologies offer potential advantages in terms of efficiency, safety, and scalability for the synthesis of complex molecules like this compound and its derivatives.

Continuous Flow Synthesis Methods

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals. acs.org This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and the potential for automation and scalability.

Application to Friedel-Crafts Acylation: Continuous flow reactors have been successfully employed for Friedel-Crafts acylation reactions. acs.orgthieme-connect.com The use of solid acid catalysts in packed-bed reactors can simplify product purification and catalyst recycling. The precise temperature control in flow reactors can also help to manage the exothermicity of these reactions and improve selectivity.

Application to Formylation: Continuous flow methods have also been developed for the formylation of aromatic compounds, including phenols. rsc.orgresearchgate.netnih.gov For example, the palladium-catalyzed formylation of phenol derivatives using syngas (a mixture of carbon monoxide and hydrogen) has been demonstrated in a continuous flow system. rsc.orgresearchgate.netnih.gov This approach offers a sustainable and efficient alternative to traditional formylation reagents.

The implementation of a multi-step continuous flow process could potentially streamline the synthesis of this compound, allowing for the sequential acylation and formylation reactions to be performed in an integrated and automated fashion.

Green Chemistry Approaches in Synthetic Pathways

In recent years, the principles of green chemistry have become integral to the development of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of complex molecules like this compound can be adapted to incorporate more environmentally benign practices.

The theoretical synthesis of this compound involves two primary transformations: formylation of a resorcinol precursor and a subsequent Friedel-Crafts acylation. For each of these steps, greener alternatives to traditional methods exist.

Formylation: Traditional formylation methods, such as the Vilsmeier-Haack reaction, often use phosphorus oxychloride and solvents like dimethylformamide (DMF), which pose environmental and health risks. Greener approaches focus on alternative C1 sources and catalytic systems. One promising area of research is the use of carbon dioxide (CO2) as a renewable and non-toxic C1 feedstock. While primarily developed for N-formylation of amines, the catalytic conversion of CO2 for C-C bond formation is an active area of research that could provide a future sustainable route to formylated phenols. rsc.orgnih.govmdpi.com

Acylation: The Friedel-Crafts acylation is a cornerstone of C-C bond formation but traditionally relies on stoichiometric amounts of Lewis acid catalysts, like aluminum chloride (AlCl3), which generate significant amounts of corrosive and hazardous waste during aqueous work-up. Green alternatives focus on catalytic, solvent-free, and metal-free conditions. A notable advancement is the use of methanesulfonic anhydride, which promotes the acylation of carboxylic acids onto aromatic rings without metal or halogenated components, producing only methanesulfonic acid as a recyclable byproduct. acs.org Furthermore, the development of solid acid catalysts and other heterogeneous catalysts offers the advantage of easy separation and reusability, minimizing waste. acs.org

The following table compares traditional and green approaches for the key synthetic steps.

Reaction Step Traditional Method Green Chemistry Approach Key Advantages of Green Approach
Formylation Vilsmeier-Haack (POCl3/DMF)Catalytic formylation using CO2 as a C1 source; Use of greener solvents. rsc.orgrsc.orgReduces use of hazardous reagents; Utilizes a renewable feedstock (CO2); Minimizes toxic solvent use.
Acylation Friedel-Crafts with AlCl3Metal- and halogen-free acylation with methanesulfonic anhydride; Use of solid acid catalysts. acs.orgAvoids stoichiometric metal waste; Recyclable byproducts; Catalyst can be recovered and reused.

Purification and Isolation Protocols for this compound

The effective purification and isolation of the target compound are critical to obtaining a product of high purity. For phenolic compounds like this compound, several standard laboratory techniques are applicable, primarily leveraging the compound's polarity and crystalline nature.

Reaction Work-up and Extraction: Following synthesis, the initial step involves quenching the reaction and separating the crude product from the reaction medium. This is typically achieved through liquid-liquid extraction. The reaction mixture is often diluted with water and a suitable water-immiscible organic solvent, such as ethyl acetate (B1210297) or diethyl ether. The organic layer, containing the desired product, is washed sequentially with dilute acid, water, and brine to remove catalysts, unreacted starting materials, and inorganic byproducts. The solvent is then removed under reduced pressure to yield the crude solid. prepchem.com

Recrystallization: Recrystallization is a primary technique for purifying solid organic compounds. The choice of solvent is crucial and is determined empirically. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For a polysubstituted phenol, a solvent system of intermediate polarity, such as ethanol/water, ethyl acetate/hexane, or toluene, would be a suitable starting point. The crude solid is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly, promoting the formation of pure crystals while impurities remain in the mother liquor. The purified crystals are then collected by filtration. prepchem.com

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). Given the presence of two hydroxyl groups, an acetyl group, and an aldehyde, the target molecule is expected to be moderately polar. A typical eluent system would be a gradient of ethyl acetate in a non-polar solvent like hexane. The separation is monitored by thin-layer chromatography (TLC) to identify and collect the fractions containing the pure product. semanticscholar.org

The table below summarizes the key purification protocols.

Technique Principle of Separation Typical Reagents/Materials Expected Outcome
Liquid-Liquid Extraction Differential solubility between two immiscible liquid phases. nih.govEthyl acetate, water, dilute HCl, brine.Removal of inorganic salts and water-soluble impurities; Isolation of crude product.
Recrystallization Difference in solubility of the compound and impurities in a specific solvent at different temperatures. prepchem.comEthanol/water, Toluene, Ethyl acetate/hexane.High purity crystalline solid (>98%).
Column Chromatography Differential adsorption onto a solid stationary phase. semanticscholar.orgSilica gel (stationary phase), Hexane/Ethyl acetate gradient (mobile phase).Separation from isomers and closely related impurities; High purity amorphous or crystalline solid (>99%).

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Acetyl 5 Ethyl 2,6 Dihydroxybenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for determining the precise structure of organic compounds in solution. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, an unambiguous assignment of all proton and carbon signals can be achieved, confirming the molecular structure.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The predicted spectrum of 3-Acetyl-5-ethyl-2,6-dihydroxybenzaldehyde would display distinct signals corresponding to each unique proton.

The most downfield signal is anticipated for the aldehyde proton (H-7), typically appearing in the range of δ 9.8–10.5 ppm. Its position is influenced by the deshielding effect of the carbonyl group and the aromatic ring. Due to strong intramolecular hydrogen bonding with the adjacent hydroxyl group at C-2, this signal may be shifted even further downfield.

The two hydroxyl protons (2-OH and 6-OH) are expected to be significantly deshielded due to strong intramolecular hydrogen bonding with the adjacent aldehyde and acetyl carbonyl groups, respectively. Their signals would likely appear as sharp singlets at very low field, potentially between δ 11.0 and 14.0 ppm.

The sole aromatic proton (H-4) is flanked by the acetyl and ethyl groups. Its chemical shift would be influenced by the electronic effects of all substituents on the ring. It is expected to resonate as a singlet in the aromatic region, estimated to be around δ 7.0–7.5 ppm.

The acetyl group's methyl protons (H-9) would appear as a sharp singlet, likely in the region of δ 2.5–2.7 ppm. This downfield shift from a typical methyl group is due to the deshielding effect of the adjacent carbonyl group.

The ethyl group protons would present a characteristic quartet and triplet pattern. The methylene (B1212753) protons (H-10), being directly attached to the aromatic ring, would be deshielded and appear as a quartet around δ 2.6–2.8 ppm. These protons are coupled to the methyl protons of the ethyl group. The terminal methyl protons (H-11) would appear as a triplet further upfield, around δ 1.2–1.4 ppm, coupled with the methylene protons.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
2-OH12.0 - 14.0Singlet-
6-OH11.0 - 13.0Singlet-
H-7 (Aldehyde)9.8 - 10.5Singlet-
H-4 (Aromatic)7.0 - 7.5Singlet-
H-10 (Ethyl -CH₂-)2.6 - 2.8Quartet~7.5
H-9 (Acetyl -CH₃)2.5 - 2.7Singlet-
H-11 (Ethyl -CH₃)1.2 - 1.4Triplet~7.5

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the electronic nature of each carbon atom. For this compound, eleven distinct carbon signals are expected.

The carbonyl carbons of the aldehyde (C-7) and acetyl (C-8) groups are the most deshielded, appearing far downfield. The aldehyde carbonyl is typically found between δ 190–200 ppm, while the ketone carbonyl is expected around δ 200–210 ppm.

The six aromatic carbons would have shifts determined by the attached substituents. The hydroxyl-bearing carbons (C-2 and C-6) are expected to be significantly shielded by the oxygen atoms, resonating around δ 155–165 ppm. The substituted carbons C-1, C-3, and C-5 would appear in the range of δ 110–140 ppm. The sole proton-bearing aromatic carbon (C-4) would likely resonate in the δ 120–130 ppm region.

The acetyl methyl carbon (C-9) is expected around δ 25–30 ppm. The ethyl group carbons would include the methylene carbon (C-10) at approximately δ 20–25 ppm and the terminal methyl carbon (C-11) at δ 13–16 ppm.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-8 (Acetyl C=O)200 - 210
C-7 (Aldehyde C=O)190 - 200
C-2, C-6 (Ar-OH)155 - 165
C-4 (Ar-H)120 - 130
C-1, C-3, C-5 (Ar-Substituted)110 - 140
C-9 (Acetyl -CH₃)25 - 30
C-10 (Ethyl -CH₂-)20 - 25
C-11 (Ethyl -CH₃)13 - 16

2D NMR experiments are essential for confirming the assignments made from 1D spectra and for assembling the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would primarily confirm the coupling within the ethyl group, showing a clear cross-peak between the methylene proton quartet (H-10) and the methyl proton triplet (H-11).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would establish direct one-bond C-H connections. Key correlations would include: the aromatic H-4 signal to the C-4 signal; the aldehyde H-7 to C-7; the acetyl H-9 to C-9; and the ethyl protons H-10 and H-11 to their respective carbons, C-10 and C-11.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool for mapping the molecular skeleton by revealing long-range (2-3 bond) C-H correlations. Expected key correlations would include:

Aldehyde proton (H-7) to the aromatic carbons C-1 and C-2.

Aromatic proton (H-4) to carbons C-2, C-3, C-5, and C-6.

Acetyl protons (H-9) to the acetyl carbonyl (C-8) and the aromatic carbon C-3.

Ethyl methylene protons (H-10) to aromatic carbons C-4 and C-6, and to the ethyl methyl carbon (C-11).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. Important NOESY correlations would be expected between:

The aldehyde proton (H-7) and the 2-OH proton.

The acetyl methyl protons (H-9) and the aromatic proton (H-4).

The ethyl methylene protons (H-10) and the aromatic proton (H-4).

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing definitive evidence for the presence of specific functional groups.

The vibrational spectrum of this compound would be dominated by absorptions from its key functional groups.

Hydroxyl (-OH) Vibrations: A very broad and strong absorption band is expected in the IR spectrum between 2500–3200 cm⁻¹. This feature is characteristic of a strongly intramolecularly hydrogen-bonded hydroxyl group.

Aldehyde (-CHO) Vibrations: The aldehyde C-H stretch typically appears as a pair of bands, one near 2850 cm⁻¹ and a more distinct one near 2750 cm⁻¹. The C=O stretching vibration of the aromatic aldehyde is expected to be very strong in the IR spectrum, appearing at a lower frequency than a typical aldehyde (around 1640–1660 cm⁻¹) due to conjugation and strong intramolecular hydrogen bonding.

Acetyl (-COCH₃) Vibrations: The acetyl C=O stretch will also be a strong IR absorption, shifted to a lower wavenumber (around 1620–1640 cm⁻¹) due to its conjugation with the aromatic ring and, more significantly, the strong intramolecular hydrogen bond with the 6-OH group.

Aromatic Moiety Vibrations: Aromatic C=C stretching vibrations are expected in the 1450–1600 cm⁻¹ region. Aromatic C-H out-of-plane bending vibrations would appear in the 800–900 cm⁻¹ region, providing information about the substitution pattern.

Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Expected Intensity (IR)
HydroxylO-H stretch (H-bonded)2500 - 3200Strong, Broad
AldehydeC-H stretch~2850, ~2750Medium
AldehydeC=O stretch (H-bonded)1640 - 1660Very Strong
AcetylC=O stretch (H-bonded)1620 - 1640Very Strong
AromaticC=C stretch1450 - 1600Medium to Strong
AlkylC-H stretch2870 - 2960Medium

The most compelling spectroscopic evidence for the extensive intramolecular hydrogen bonding in this molecule comes from IR and ¹H NMR data.

In the IR spectrum, the presence of a very broad O-H stretching band at a low frequency (2500–3200 cm⁻¹) instead of a sharp band around 3600 cm⁻¹ is a clear indication of hydrogen bonding. Furthermore, the significant shift of both the aldehyde and acetyl C=O stretching bands to lower wavenumbers (redshift) confirms their participation as hydrogen bond acceptors. The molecule is expected to form two stable six-membered rings via hydrogen bonding: one between the 2-OH group and the aldehyde oxygen, and another between the 6-OH group and the acetyl oxygen.

In the ¹H NMR spectrum, the pronounced downfield chemical shifts of the hydroxyl protons (δ > 11 ppm) are a direct consequence of the deshielding caused by their involvement in these strong intramolecular hydrogen bonds. This interaction locks the hydroxyl protons in place, reducing their exchange rate and often resulting in sharp, observable signals at room temperature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

No published HRMS data for this compound could be located. This information is crucial for confirming the elemental composition of the molecule.

Specific tandem mass spectrometry (MS/MS) studies, which would provide detailed fragmentation patterns to confirm the connectivity of the atoms, have not been found in the scientific literature for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

There is no available UV-Vis spectroscopic data detailing the absorption maxima (λmax) and molar absorptivity, which are essential for understanding the electronic transitions and the extent of conjugation in the molecule.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

A crystallographic information file (CIF) or published X-ray diffraction data for this compound is not available. This data is necessary to determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing information.

Chiroptical Spectroscopy (If Applicable to Chiral Derivatives)

As this compound is not chiral, chiroptical spectroscopy is not applicable. Furthermore, no studies on chiral derivatives of this compound that would warrant such analysis were found.

Chemical Reactivity and Derivatization of 3 Acetyl 5 Ethyl 2,6 Dihydroxybenzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a primary site for a range of chemical modifications, including oxidation, reduction, and condensation reactions.

The aldehyde functional group of 3-Acetyl-5-ethyl-2,6-dihydroxybenzaldehyde can be readily oxidized to the corresponding carboxylic acid, 3-acetyl-5-ethyl-2,6-dihydroxybenzoic acid. This transformation can be achieved using various oxidizing agents. However, the presence of the electron-rich dihydroxy-substituted ring means that milder reagents are preferable to prevent oxidation of the phenolic groups and the ring itself. ajevonline.orgnih.gov Studies on other phenolic aldehydes, such as vanillin (B372448) and syringaldehyde, have shown that oxidation can lead to the formation of the corresponding carboxylic acids. nih.gov

Conversely, the aldehyde can be reduced to a primary alcohol, yielding 3-acetyl-5-ethyl-2-(hydroxymethyl)-4-hydroxy-1,3-benzenediol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is also a viable method. The reduction of hydroxybenzaldehydes to their corresponding alcohols is a well-established synthetic procedure. chemicalbook.comresearchgate.net

Table 1: Illustrative Oxidation and Reduction Reactions

Reaction Type Reagent Example Product Functional Group
Oxidation Mild Oxidizing Agent (e.g., Ag₂O) Carboxylic Acid

Schiff Base Formation: The aldehyde group readily undergoes condensation with primary amines to form imines, commonly known as Schiff bases. This reaction typically proceeds under neutral or slightly acidic conditions. The formation of Schiff bases from substituted benzaldehydes is a fundamental reaction in organic synthesis. nih.govresearchgate.netnih.gov The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Aromatic aldehydes, in particular, form relatively stable Schiff base adducts. researchgate.net

Table 2: Examples of Primary Amines for Schiff Base Formation

Amine Product Type
Aniline N-phenyl imine
Ethylamine N-ethyl imine

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. thermofisher.comwikipedia.org For this compound, this pathway leads to the formation of α,β-unsaturated compounds. The electron-donating substituents on the aromatic ring can influence the reaction rate. researchgate.net However, the Knoevenagel condensation is broadly applicable to a wide range of benzaldehydes. tandfonline.comtue.nl The reaction proceeds via a nucleophilic addition to the aldehyde followed by dehydration. wikipedia.org

Table 3: Active Methylene Compounds for Knoevenagel Condensation

Active Methylene Compound Catalyst Example Expected Product Type
Malononitrile Piperidine 2-(3-Acetyl-5-ethyl-2,6-dihydroxybenzylidene)malononitrile
Diethyl malonate Pyridine Diethyl 2-(3-Acetyl-5-ethyl-2,6-dihydroxybenzylidene)malonate

Transformations of the Acetyl Group

The acetyl group, a methyl ketone attached to the aromatic ring, exhibits typical ketone reactivity. The electron-withdrawing nature of the acetyl group can influence the reactivity of the benzene (B151609) ring, though this effect is moderated by the strong electron-donating hydroxyl groups. cnrs.fr The acetyl moiety itself can undergo various transformations. For instance, the methyl group alpha to the carbonyl is acidic and can be deprotonated to participate in aldol-type condensation reactions. It can also be a site for halogenation under appropriate conditions. The carbonyl group of the acetyl function can also react with Grignard reagents, although the acidic phenolic protons would need to be protected first. cnrs.fr

Reactivity of Hydroxyl Groups and Phenolic Ring

The two phenolic hydroxyl groups are key sites for derivatization through alkylation and acylation, which can alter the compound's physical and chemical properties.

Alkylation: The phenolic hydroxyl groups can be converted to ethers through Williamson ether synthesis, reacting with alkyl halides in the presence of a base. nih.gov The regioselectivity of the alkylation of dihydroxybenzaldehydes can be challenging, often yielding a mixture of mono- and di-alkylated products. nih.govdigitellinc.com The relative acidity of the two hydroxyl groups and steric hindrance from the adjacent substituents (acetyl and ethyl groups) would influence which hydroxyl group reacts preferentially. For example, in 2,4-dihydroxybenzaldehyde (B120756), alkylation often occurs selectively at the 4-position due to the lower acidity of the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the aldehyde. researchgate.netgoogle.com A similar selective alkylation might be possible for this compound.

Acylation: The hydroxyl groups can be esterified by reaction with acyl chlorides or acid anhydrides, typically in the presence of a base. tandfonline.comchemguide.co.uk This reaction, known as O-acylation, results in the formation of phenyl esters. ucalgary.ca Phenols are readily acetylated using acetic anhydride (B1165640). mdpi.comquora.com The reaction with acyl chlorides and phenols can be less vigorous than with alcohols due to the delocalization of the oxygen lone pair into the aromatic ring, which reduces its nucleophilicity. reddit.com Under Friedel-Crafts conditions, C-acylation on the aromatic ring could also be a possibility if the hydroxyl groups are protected, but O-acylation is generally favored under basic or neutral conditions. ucalgary.ca

Table 4: Potential Alkylation and Acylation Reactions

Reaction Type Reagent Base Example Product Type
Alkylation Methyl iodide Potassium carbonate Methoxy derivative(s)
Alkylation Benzyl bromide Cesium bicarbonate Benzyloxy derivative(s)
Acylation Acetyl chloride Pyridine Acetoxy derivative(s)

Metal Chelation and Coordination Chemistry

The molecular structure of this compound, featuring hydroxyl and carbonyl groups in close proximity, suggests its potential as a chelating agent. Chelating agents are molecules that can form multiple bonds to a single metal ion, forming a stable complex known as a chelate. nih.govnih.gov The stability and nature of these metal complexes are influenced by the properties of both the chelating agent and the metal ion. nih.gov

Based on analogous compounds like 5-acetyl-2,4-dihydroxyacetophenone, it is anticipated that this compound can act as a bidentate or potentially a polydentate ligand, coordinating with various transition metal ions. researchgate.net The two phenolic hydroxyl groups and the oxygen atoms of the acetyl and aldehyde carbonyl groups can serve as coordination sites. The formation of stable five- or six-membered chelate rings with a metal ion is a strong driving force for complexation.

Studies on similar dihydroxybenzaldehyde and dihydroxyacetophenone derivatives have shown their ability to form stable complexes with a range of divalent and trivalent metal ions, including Cu(II), Ni(II), Co(II), and Fe(III). researchgate.netbohrium.com For instance, Schiff base derivatives of 2,4-dihydroxybenzaldehyde have been shown to coordinate with metals through the phenolic oxygen and the imine nitrogen. It is plausible that this compound would form complexes where the metal ion is coordinated to the two phenolate (B1203915) oxygens after deprotonation.

Table 1: Predicted Coordination Behavior of this compound

Potential Coordinating AtomsPossible Metal IonsAnticipated Complex Geometry
Oxygen of the two hydroxyl groupsCu(II), Ni(II), Co(II), Fe(III), Zn(II)Octahedral, Square Planar
Oxygen of the acetyl groupDivalent and Trivalent CationsFormation of stable chelate rings
Oxygen of the aldehyde groupTransition Metal IonsPotential for polymeric structures

The resulting metal chelates are expected to exhibit distinct physical and chemical properties, such as enhanced stability and altered spectroscopic characteristics, compared to the free ligand.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is highly substituted, which significantly influences its reactivity towards aromatic substitution reactions.

Electrophilic Aromatic Substitution:

The two hydroxyl groups are powerful activating, ortho, para-directing groups, while the ethyl group is a weakly activating, ortho, para-director. libretexts.orglibretexts.org Conversely, the acetyl and benzaldehyde (B42025) groups are deactivating, meta-directing groups. In electrophilic aromatic substitution, the directing influence of the strongly activating hydroxyl groups is expected to dominate.

The only available position on the benzene ring is at C4 (para to the C1-aldehyde and ortho to the C5-ethyl group). Therefore, electrophilic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, are predicted to occur at this position. However, the high activation by the two hydroxyl groups might lead to over-reaction or oxidative decomposition, especially under harsh reaction conditions. libretexts.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactionReagentsPredicted Major Product
NitrationDilute HNO₃3-Acetyl-5-ethyl-2,6-dihydroxy-4-nitrobenzaldehyde
BrominationBr₂ in a non-polar solvent3-Acetyl-4-bromo-5-ethyl-2,6-dihydroxybenzaldehyde
SulfonationFuming H₂SO₄6-Acetyl-4-ethyl-3-formyl-2,5-dihydroxybenzenesulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃Likely to be complex due to chelation with the catalyst

Nucleophilic Aromatic Substitution:

Generally, electron-rich aromatic rings, such as the one in this compound, are not susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org SNAr reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. libretexts.org However, recent studies have shown that phenols can undergo a form of nucleophilic substitution under specific catalytic conditions, where the phenol (B47542) ring is activated through π-coordination with a metal catalyst. nih.govresearchgate.net Another strategy involves the generation of a phenoxyl radical, which acts as a powerful electron-withdrawing group, facilitating nucleophilic substitution. osti.gov While not a conventional pathway for this molecule, these advanced methods suggest that derivatization via nucleophilic substitution might be achievable under specialized conditions.

Synthesis of Novel Derivatives and Analogs of this compound

The presence of reactive aldehyde, acetyl, and hydroxyl functional groups allows for a wide range of derivatization reactions to synthesize novel compounds.

Reactions of the Aldehyde and Acetyl Groups:

The carbonyl groups of the benzaldehyde and acetyl moieties are prime sites for nucleophilic addition and condensation reactions. For instance, they can react with primary amines to form Schiff bases (imines) or with hydrazines to yield hydrazones. Research on 2,4-dihydroxyacetophenone has demonstrated the synthesis of various bis-Schiff bases with potential biological activities. nih.gov Similarly, condensation reactions with active methylene compounds can be envisioned.

Reactions of the Hydroxyl Groups:

The phenolic hydroxyl groups can undergo O-alkylation and O-acylation to produce ether and ester derivatives, respectively. The regioselectivity of these reactions can be a challenge due to the presence of two hydroxyl groups. However, methods for the regioselective alkylation of 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones have been developed, which could potentially be adapted. nih.gov For example, using specific bases like cesium bicarbonate can favor alkylation at one hydroxyl group over the other.

Table 3: Potential Synthetic Derivatives of this compound

Reacting Functional Group(s)ReagentType of ReactionPotential Derivative Class
Aldehyde/AcetylPrimary Amines (R-NH₂)CondensationSchiff Bases
Aldehyde/AcetylHydrazine (H₂NNH₂)CondensationHydrazones
Hydroxyl GroupsAlkyl Halides (R-X)Williamson Ether SynthesisEthers
Hydroxyl GroupsAcyl Chlorides (R-COCl)AcylationEsters
Aldehyde/AcetylHydroxylamine (NH₂OH)CondensationOximes

The synthesis of such derivatives can lead to new compounds with potentially interesting chemical, physical, and biological properties. The combination of these reactive sites offers a versatile platform for the creation of a diverse library of analogs.

Theoretical and Computational Studies of 3 Acetyl 5 Ethyl 2,6 Dihydroxybenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental electronic and structural properties of molecules. These theoretical methods, such as Density Functional Theory (DFT), provide deep insights into the behavior of chemical compounds. However, specific computational data for "3-Acetyl-5-ethyl-2,6-dihydroxybenzaldehyde" is not available.

Geometry Optimization and Conformational Analysis (e.g., DFT methods)

Information regarding the optimized molecular geometry and conformational analysis of this compound, which would typically be determined using methods like DFT, is not currently available in published literature. Such studies would identify the most stable three-dimensional arrangement of the atoms and explore different possible conformations of the molecule.

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

An analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about a molecule's reactivity and electronic transitions. Regrettably, specific HOMO-LUMO energy values and orbital distributions for this compound have not been reported.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Theoretical predictions of spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra are valuable for complementing experimental findings. At present, there are no published theoretical spectroscopic data for this compound.

Molecular Dynamics Simulations

Molecular dynamics simulations are employed to study the dynamic behavior of molecules over time, including their flexibility and interactions with their environment.

Conformational Dynamics and Flexibility

There are no available molecular dynamics simulation studies that describe the conformational dynamics and flexibility of this compound. These simulations would reveal how the molecule moves and changes shape under various conditions.

Solvent Effects on Molecular Behavior

The influence of different solvents on the behavior and properties of this compound has not been investigated through molecular dynamics simulations in any publicly available research. Such studies are crucial for understanding how the molecule behaves in solution.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. For a series of related compounds, these models can correlate structural descriptors with observed activities or properties.

For a compound like this compound, a hypothetical QSAR or QSPR study would involve the calculation of various molecular descriptors. These descriptors fall into several categories:

Constitutional Descriptors: Information about the molecular formula and weight.

Topological Descriptors: 2D structural information, such as molecular connectivity and shape indices.

Geometrical Descriptors: 3D information, including molecular surface area and volume.

Quantum-Chemical Descriptors: Electronic properties derived from quantum mechanical calculations, such as orbital energies (HOMO, LUMO), dipole moment, and atomic charges.

A typical workflow for a QSAR/QSPR study on a series of analogs of this compound would involve synthesizing these compounds, measuring their biological activity (e.g., antimicrobial, antioxidant), calculating the descriptors, and then using statistical methods to build a predictive model. However, no specific QSAR or QSPR studies focused on this compound have been reported.

Table 1: Examples of Molecular Descriptors for QSAR/QSPR Studies

Descriptor Type Examples Information Provided
Constitutional Molecular Weight, Atom Count Basic molecular composition
Topological Wiener Index, Randić Index Molecular branching and connectivity
Geometrical Molecular Surface Area, Molecular Volume Size and shape of the molecule

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment | Electronic structure and reactivity |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful tools for investigating reaction mechanisms at the molecular level. Methods like Density Functional Theory (DFT) can be used to map out the potential energy surface of a reaction, identifying transition states, intermediates, and products. This allows for the determination of reaction pathways and activation energies.

For this compound, computational studies could elucidate the mechanisms of reactions such as electrophilic aromatic substitution, condensation reactions involving the aldehyde or acetyl group, or intramolecular hydrogen bonding dynamics. For instance, the acidity of the hydroxyl groups and the reactivity of the aromatic ring could be computationally explored. While such studies have been performed on simpler benzaldehydes and acetophenones, specific mechanistic studies for this compound are not currently available.

Table 2: Key Parameters from Computational Reaction Mechanism Studies

Parameter Description Significance
Activation Energy (Ea) The energy barrier that must be overcome for a reaction to occur. Determines the reaction rate.
Transition State (TS) The highest energy point along the reaction coordinate. Represents the structure at the peak of the energy barrier.
Intermediate (I) A metastable species formed during a reaction. Helps to understand multi-step reaction pathways.

Natural Bond Orbital (NBO) and Electrostatic Potential (ESP) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive picture of bonding and electron distribution in a molecule. It translates the complex wave function into localized bonds, lone pairs, and antibonding orbitals. NBO analysis can quantify delocalization effects and hyperconjugative interactions, which are crucial for understanding molecular stability and reactivity. For this compound, NBO analysis would reveal the nature of the intramolecular hydrogen bonds between the hydroxyl groups and the carbonyl groups, as well as the electronic interactions between the substituents and the benzene (B151609) ring.

The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface. The ESP is useful for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an ESP map would highlight the electronegative oxygen atoms of the hydroxyl, acetyl, and aldehyde groups as sites for hydrogen bonding and electrophilic interaction.

While NBO and ESP analyses are standard computational tools, specific results for this compound are not present in the searched literature.

Table 3: Information Derived from NBO and ESP Analyses

Analysis Type Key Information Application
NBO Atomic charges, hybridization, bond orders, hyperconjugative interactions. Understanding bonding, stability, and electron delocalization.

| ESP | Electron-rich and electron-poor regions, charge distribution. | Predicting sites of electrophilic and nucleophilic attack, hydrogen bonding interactions. |

Mechanistic Investigations of Biological Interactions of 3 Acetyl 5 Ethyl 2,6 Dihydroxybenzaldehyde Non Clinical Focus

In Vitro Studies on Enzyme Modulation (e.g., Inhibition, Activation)

Specific Enzyme Targets and Kinetic Analysis

No studies identifying specific enzyme targets for 3-Acetyl-5-ethyl-2,6-dihydroxybenzaldehyde or detailing its kinetic analysis (e.g., IC50, Ki values) were found.

Molecular Docking and Binding Affinity Predictions with Biomolecules

There is no available research on molecular docking simulations or binding affinity predictions between this compound and any biomolecules.

Interactions with Cellular Components at the Molecular Level (e.g., DNA, Proteins, Lipids)

Scientific literature detailing the molecular interactions of this compound with cellular components such as DNA, proteins, or lipids is not available.

Antioxidant and Radical Scavenging Mechanisms

While dihydroxybenzaldehyde compounds are generally known to possess antioxidant properties, the specific mechanisms of radical scavenging for this compound have not been documented.

Chelation Effects on Biological Systems

No studies were identified that investigate the chelation effects of this compound on biological systems or its interactions with metal ions.

Structure-Activity Relationship (SAR) at a Mechanistic Level

A mechanistic structure-activity relationship analysis for this compound is not available in the current body of scientific literature.

Potential Applications of 3 Acetyl 5 Ethyl 2,6 Dihydroxybenzaldehyde in Chemical Sciences and Materials

Utilization as a Synthetic Intermediate for Complex Molecules

Substituted benzaldehydes are foundational building blocks in organic synthesis. The aldehyde group is highly reactive and can undergo a multitude of transformations, making it a valuable handle for constructing more complex molecular architectures.

The presence of multiple functional groups on 3-Acetyl-5-ethyl-2,6-dihydroxybenzaldehyde offers several synthetic possibilities:

Aldehyde Group Transformations: The aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an imine or oxime. It can also participate in various carbon-carbon bond-forming reactions such as aldol condensations, Wittig reactions, and Grignard reactions. These transformations are fundamental in multi-step syntheses. guidechem.comlibretexts.org

Phenolic Hydroxyl Groups: The two hydroxyl groups can be selectively protected and deprotected, allowing for regioselective reactions at other parts of the molecule. mdpi.com They can also be converted to ethers or esters to modify the compound's properties.

Acetyl Group Chemistry: The acetyl group's methyl protons are acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in subsequent reactions. The ketone can also undergo reactions typical of carbonyl compounds.

Aromatic Ring Substitution: The electron-donating hydroxyl and alkyl groups activate the aromatic ring, making it susceptible to electrophilic aromatic substitution, allowing for the introduction of further functionalities.

The combination of these reactive sites makes this compound a potentially valuable intermediate for synthesizing complex benzenoid compounds with diverse substitution patterns. nih.govacs.orgrug.nlresearchgate.net

Role in Ligand Design for Catalysis and Coordination Chemistry

The ortho-dihydroxy (catechol-like) and ortho-hydroxy-acetyl arrangements within the molecule are excellent chelating motifs for metal ions. This makes this compound a promising candidate for designing ligands for catalysis and coordination chemistry.

Schiff Base Ligands: The aldehyde group can readily react with primary amines to form Schiff bases (imines). If a diamine is used, a bidentate or polydentate ligand can be formed. These Schiff base ligands, particularly those derived from salicylaldehydes (2-hydroxybenzaldehydes), are well-known to form stable complexes with a wide range of transition metals. researchgate.net These complexes have found applications in various catalytic processes.

Polydentate Ligands: The combination of the aldehyde, hydroxyl, and acetyl groups offers multiple binding sites for a metal ion. This allows for the formation of stable, multi-coordinate complexes. The specific geometry and electronic properties of these complexes can be tuned by the choice of metal ion, which in turn can influence their catalytic activity.

The steric bulk provided by the ethyl and acetyl groups could also play a role in influencing the selectivity of catalytic reactions mediated by its metal complexes.

Applications in Analytical Chemistry (e.g., Sensor Development, Reagents)

Compounds with specific functionalities that can interact selectively with analytes are the basis for chemical sensors. Dihydroxybenzaldehyde derivatives have been investigated for such applications.

Colorimetric and Fluorescent Sensors: The reaction of the aldehyde group with certain analytes can lead to a change in color or fluorescence. For instance, condensation reactions with hydrazines or amines can produce products with distinct spectroscopic properties. A novel 2D Eu-MOF has been shown to be a dual-functional fluorescence sensor for the detection of benzaldehyde (B42025). rsc.org Sensor arrays based on dyes like 2,4-dinitrophenylhydrazine (DNPH) can differentiate various aldehydes. rsc.org

Electrochemical Sensors: The phenolic hydroxyl groups are redox-active and can be used in the development of electrochemical sensors. The oxidation of the hydroxyl groups can be detected electrochemically, and the potential at which this occurs can be influenced by the presence of specific analytes that bind to the molecule. Biosensors for benzaldehyde have been developed based on immobilized enzymes. researchgate.net

The specific substitution pattern of this compound could lead to selective binding of certain metal ions or organic molecules, making it a candidate for the development of new analytical reagents and sensors.

Incorporation into Polymeric Materials or Supramolecular Assemblies

Phenolic compounds and aldehydes are common monomers in the synthesis of polymers like novolacs and resols. The bifunctional nature of the hydroxyl groups and the reactivity of the aldehyde and acetyl groups suggest that this compound could be a valuable monomer or cross-linking agent.

Polymer Synthesis: Biobased diols derived from phenolic aldehydes have been used for the synthesis of polyesters and polyurethanes. mdpi.com Similarly, this compound could potentially be modified (e.g., reduction of the aldehyde and ketone) to form a diol or tetraol, which could then be used in condensation polymerization. Oxidative polymerization of hydroxybenzaldehydes has also been reported. researchgate.net

Supramolecular Assemblies: The hydroxyl groups can participate in hydrogen bonding, a key interaction in the formation of supramolecular structures. researchgate.netlibretexts.org Phenolic compounds can self-assemble through various non-covalent interactions, including hydrogen bonding and π-π stacking, to form ordered architectures. nih.govresearchgate.net The specific arrangement of functional groups in this compound could direct the formation of unique supramolecular assemblies with potentially interesting properties.

The resulting polymers or supramolecular structures could have applications in areas such as coatings, adhesives, or functional materials.

Photophysical Properties and Potential Optoelectronic Applications

Aromatic compounds with extended conjugation and donor-acceptor groups often exhibit interesting photophysical properties, such as fluorescence and non-linear optical activity.

Fluorescence: The electronic properties of the aromatic ring are influenced by the electron-donating hydroxyl and ethyl groups and the electron-withdrawing acetyl and aldehyde groups. This push-pull electronic structure can lead to intramolecular charge transfer upon photoexcitation, which is often associated with fluorescence. The specific emission wavelength and quantum yield would depend on the precise electronic structure and could be tuned by chemical modification.

Non-linear Optical (NLO) Properties: Molecules with a high degree of polarizability, often found in push-pull systems, can exhibit NLO properties. A cocrystal of acridine with 2,4-dihydroxybenzaldehyde (B120756) has been shown to be a promising candidate for NLO applications. mdpi.com The calculated first and second hyperpolarizability values indicated its potential in this area. mdpi.com Given its substituted aromatic system, derivatives of this compound could be investigated for similar properties.

Further derivatization to extend the conjugated system, for example, through reactions at the aldehyde or acetyl group, could enhance these photophysical properties, opening up possibilities in optoelectronic devices like organic light-emitting diodes (OLEDs) or optical sensors.

Contributions to Natural Product Synthesis or Biomimetic Chemistry

Many natural products are phenolic compounds, and substituted benzaldehydes are often used as starting materials in their synthesis. guidechem.com

Natural Product Synthesis: Dihydroxybenzaldehydes are known natural products and have been used as starting materials in the synthesis of other natural products. chemicalbook.comnih.gov For instance, 2,5-dihydroxybenzaldehyde (B135720) is a precursor in the synthesis of violaceoids A and C. chemicalbook.com The functional groups on this compound could be strategically manipulated to construct the carbon skeleton of more complex natural products.

Biomimetic Chemistry: Biomimetic chemistry seeks to mimic natural enzymatic processes to develop new synthetic methods. The oxidation of aldehydes to carboxylic acids can be achieved using biomimetic flavin catalysts. bath.ac.uk The structure of this compound, with its multiple potential coordination sites and reactive groups, could be incorporated into systems that mimic enzymatic active sites or be a substrate for biomimetic transformations. Phenolic aldehydes are produced through various biosynthetic pathways. nih.gov

Future Research Directions and Challenges for 3 Acetyl 5 Ethyl 2,6 Dihydroxybenzaldehyde

Development of More Efficient and Sustainable Synthetic Routes

Key areas of focus will include:

Catalytic C-H Activation: Investigating transition-metal-catalyzed C-H activation/functionalization of simpler, readily available precursors to introduce the acetyl and ethyl groups in a regioselective manner. This would significantly shorten the synthetic sequence and reduce waste.

Flow Chemistry: The use of microreactor technology could enable better control over reaction parameters, leading to higher yields and purity. Continuous flow processes can also enhance safety when dealing with potentially hazardous reagents.

Biocatalysis: Exploring enzymatic transformations for key synthetic steps could offer unparalleled selectivity and milder reaction conditions. Enzymes such as Friedel-Crafts acylases or specific hydroxylases could be engineered for the desired transformations.

A comparative analysis of potential synthetic routes is presented in Table 1.

Exploration of Novel Reactivity and Derivatization Pathways

The multifunctional nature of 3-Acetyl-5-ethyl-2,6-dihydroxybenzaldehyde provides a fertile ground for exploring a wide array of chemical transformations. The aldehyde, acetyl, and hydroxyl groups can all serve as handles for derivatization, leading to a diverse library of new chemical entities.

Future research should systematically investigate:

Condensation Reactions: The aldehyde functionality can readily undergo condensation reactions with various nucleophiles to form Schiff bases, oximes, and hydrazones, which are known to possess a wide range of biological activities.

Heterocycle Formation: The compound can serve as a versatile precursor for the synthesis of various heterocyclic systems, such as coumarins, chromones, and benzodiazepines, by reacting with appropriate bifunctional reagents.

Metal Complexation: The two hydroxyl groups, along with the carbonyl oxygen of the acetyl group, can act as a tridentate ligand for various metal ions, leading to the formation of novel coordination complexes with potential catalytic or material applications.

Deeper Understanding of Structure-Function Relationships through Advanced Spectroscopic and Computational Methods

A thorough understanding of the relationship between the molecular structure of this compound and its potential functions is crucial for its rational design and application. Advanced spectroscopic and computational techniques will be indispensable in this endeavor.

Key research avenues include:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) will be essential for unambiguous structure elucidation of its derivatives. Solid-state NMR could provide insights into its crystal packing and polymorphism.

X-ray Crystallography: Single-crystal X-ray diffraction will provide definitive information about its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict its electronic properties, reactivity, and spectroscopic signatures. Molecular dynamics simulations can be used to study its interactions with biological macromolecules.

Table 2: Proposed Spectroscopic and Computational Studies

Technique Information to be Gained
2D NMR Spectroscopy Connectivity of atoms, structural elucidation of derivatives.
X-ray Crystallography 3D molecular structure, crystal packing, intermolecular forces.
DFT Calculations Electronic properties, reactivity indices, predicted spectra.

Identification of Undiscovered Biological Interaction Mechanisms

The presence of phenolic hydroxyl groups and a benzaldehyde (B42025) moiety suggests that this compound could exhibit a range of biological activities. Preliminary screenings of structurally related compounds have shown promise in areas such as antimicrobial and antioxidant effects.

Future research should focus on:

Broad-Spectrum Biological Screening: The compound and its derivatives should be screened against a wide panel of biological targets, including various bacterial and fungal strains, cancer cell lines, and key enzymes involved in disease pathways.

Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies should be undertaken to identify the specific molecular targets and pathways involved. This could involve techniques such as proteomics, transcriptomics, and cellular imaging.

In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies should be evaluated in animal models to assess their efficacy and potential toxicity.

Design of Next-Generation Materials or Chemical Tools Based on the Compound's Scaffold

The unique chemical architecture of this compound makes it an attractive building block for the development of advanced materials and chemical tools.

Potential applications to be explored include:

Polymer Synthesis: The dihydroxy functionality can be exploited for the synthesis of novel polyesters, polyethers, and polycarbonates with tailored properties. The aldehyde and acetyl groups can be used for post-polymerization modification.

Fluorescent Probes: Derivatization of the core structure could lead to the development of fluorescent chemosensors for the detection of specific metal ions or biologically important molecules.

Cross-linking Agents: The multiple reactive sites on the molecule could make it a suitable cross-linking agent for improving the mechanical and thermal properties of various polymers.

Addressing Scalability and Cost-Effectiveness in Production

For this compound to transition from a laboratory curiosity to a commercially viable product, significant challenges in terms of scalable and cost-effective production must be addressed.

Key considerations for future research and development include:

Process Optimization: Thorough optimization of reaction conditions, including solvent selection, catalyst loading, temperature, and reaction time, will be crucial for maximizing yield and minimizing costs.

Purification Strategies: Developing efficient and scalable purification methods, such as crystallization or chromatography, will be essential for obtaining the compound in high purity.

By systematically addressing these future research directions and overcoming the associated challenges, the scientific community can unlock the full potential of this compound and pave the way for its application in diverse fields.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.